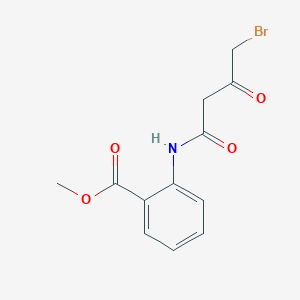![molecular formula C8H17O5P B14423419 Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate CAS No. 79872-67-6](/img/structure/B14423419.png)
Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate typically involves the reaction of dimethyl phosphite with an oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and efficient separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the oxolane ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学研究应用
Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include phosphorylation and dephosphorylation reactions, which are critical in cellular signaling and metabolism.
相似化合物的比较
Similar Compounds
- Dimethyl methylphosphonate
- Diethyl ethylphosphonate
- Trimethyl phosphite
Comparison
Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate is unique due to the presence of the oxolane ring, which imparts distinct chemical properties compared to other phosphonates. This structural feature enhances its reactivity and potential applications in various fields. Similar compounds, such as Dimethyl methylphosphonate and Diethyl ethylphosphonate, lack this ring structure and therefore exhibit different reactivity and applications.
属性
CAS 编号 |
79872-67-6 |
|---|---|
分子式 |
C8H17O5P |
分子量 |
224.19 g/mol |
IUPAC 名称 |
2-(1-dimethoxyphosphorylethoxy)oxolane |
InChI |
InChI=1S/C8H17O5P/c1-7(14(9,10-2)11-3)13-8-5-4-6-12-8/h7-8H,4-6H2,1-3H3 |
InChI 键 |
QBMPEFNQXFAZRC-UHFFFAOYSA-N |
规范 SMILES |
CC(OC1CCCO1)P(=O)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)
![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)


![Pyridine, 2-[(3-methylphenyl)azo]-](/img/structure/B14423349.png)
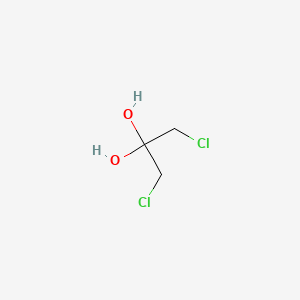
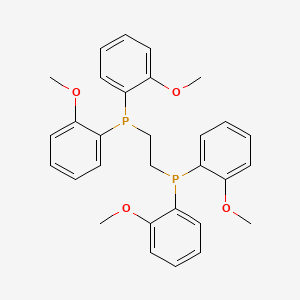
![5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14423361.png)
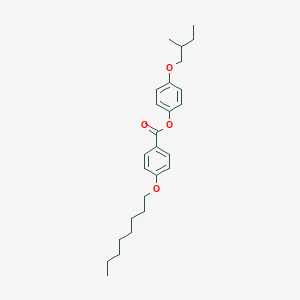
![1-(Decyloxy)-4-[(6-methoxyhex-4-YN-1-YL)oxy]benzene](/img/structure/B14423374.png)
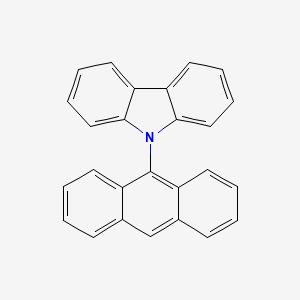
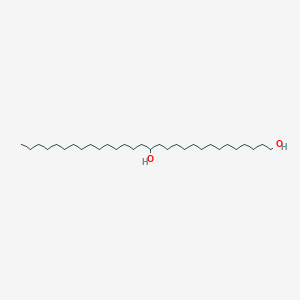
![5,5'-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14423397.png)
